Thieno[2,3-d]pyrimidine-2,4-diol
Overview
Description
Thieno[2,3-d]pyrimidine-2,4-diol is a heterocyclic compound with the molecular formula C₆H₄N₂O₂S. This compound features a fused ring system combining a thiophene ring and a pyrimidine ring, which imparts unique chemical and physical properties. It is of significant interest in medicinal chemistry due to its potential biological activities.
Mechanism of Action
Target of Action
Thieno[2,3-d]pyrimidine-2,4-diol primarily targets the homologous cytokines macrophage migration inhibitory factor (MIF) and D-dopachrome tautomerase (D-DT or MIF2), which play key roles in cancers .
Mode of Action
The compound interacts with the MIF tautomerase active site, interfering with its biological activity . This interaction hinders the exploration of MIF2 as a drug target .
Biochemical Pathways
The compound affects the mitogen-activated protein kinase (MAPK) pathway . This pathway is crucial for cell proliferation and differentiation, and its deactivation can lead to cell cycle arrest .
Pharmacokinetics
The compound’s solubility is sufficient for further studies .
Result of Action
This compound suppresses the proliferation of non-small cell lung cancer cells in two-dimensional (2D) and three-dimensional (3D) cell cultures . This suppression can be explained by the induction of cell cycle arrest via deactivation of the MAPK pathway .
Biochemical Analysis
Biochemical Properties
Thieno[2,3-d]pyrimidine-2,4-diol interacts with various enzymes and proteins in biochemical reactions. For instance, some thieno[2,3-d]pyrimidine derivatives have been found to inhibit EZH2, a critical enzyme involved in gene expression and cell proliferation
Cellular Effects
Some thieno[2,3-d]pyrimidine derivatives have shown antitumor activity against various cancer cell lines . They can affect cell morphology, induce apoptosis, and inhibit cell migration . The specific effects of this compound on cell function, signaling pathways, gene expression, and cellular metabolism need to be explored further.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. Some thieno[2,3-d]pyrimidine derivatives have been found to inhibit the activity of certain enzymes, such as EZH2 They may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
Some thienopyrimidine derivatives have been found to inhibit one-carbon metabolism, a crucial pathway for nucleotide biosynthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclization Reactions: One common method to synthesize thieno[2,3-d]pyrimidine-2,4-diol involves the cyclization of appropriate precursors.
Condensation Reactions: Another approach involves the condensation of thiophene-2-carboxylic acid with urea under acidic conditions, followed by cyclization.
Industrial Production Methods
Industrial production of this compound typically involves large-scale cyclization reactions using optimized conditions to maximize yield and purity. These methods often employ continuous flow reactors to ensure consistent reaction conditions and efficient heat management.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydro Derivatives: From reduction reactions.
Halogenated Derivatives: From substitution reactions.
Scientific Research Applications
Chemistry
Thieno[2,3-d]pyrimidine-2,4-diol is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound derivatives have been studied for their potential as enzyme inhibitors. These compounds can interact with various biological targets, making them useful in the study of enzyme mechanisms and the development of new biochemical assays.
Medicine
Medicinally, this compound derivatives have shown promise as therapeutic agents. They have been investigated for their potential anti-inflammatory, anticancer, and antimicrobial activities. These compounds can modulate biological pathways, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials with specific electronic properties. Its derivatives are explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Comparison with Similar Compounds
Similar Compounds
- **Pyrido[2,3-d]
Thieno[3,2-d]pyrimidine-2,4-diol: Similar structure but with different ring fusion, leading to distinct chemical properties.
Properties
IUPAC Name |
1H-thieno[2,3-d]pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2S/c9-4-3-1-2-11-5(3)8-6(10)7-4/h1-2H,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOOQALRLGHKIY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480925 | |
Record name | thieno[2,3-d]pyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18740-38-0 | |
Record name | thieno[2,3-d]pyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60480925 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 18740-38-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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